Silver Hydroxide
Description
Structure
2D Structure
Properties
CAS No. |
12673-77-7 |
|---|---|
Molecular Formula |
AgOH AgHO |
Molecular Weight |
124.876 g/mol |
IUPAC Name |
silver;hydroxide |
InChI |
InChI=1S/Ag.H2O/h;1H2/q+1;/p-1 |
InChI Key |
UKHWJBVVWVYFEY-UHFFFAOYSA-M |
SMILES |
[OH-].[Ag+] |
Canonical SMILES |
[OH-].[Ag+] |
Origin of Product |
United States |
Chemical Reactions Analysis
Reactions with Acids
AgOH behaves as an Arrhenius base, neutralizing acids to form corresponding silver salts:
| Acid | Reaction | Products | References |
|---|---|---|---|
| Hydrochloric | Silver chloride, water | ||
| Hydrobromic | Silver bromide, water |
These reactions are integral to qualitative inorganic analysis for detecting Ag⁺ ions .
Reaction with Carbon Dioxide
AgOH reacts with CO₂ to form silver carbonate:
This reaction highlights AgOH’s susceptibility to environmental interactions.
Direct Precipitation of Silver Oxide
In aqueous solutions, Ag⁺ and OH⁻ ions often bypass AgOH formation entirely, directly precipitating Ag₂O:
This is a key reaction in analytical chemistry for identifying silver ions .
Stability and Environmental Factors
AgOH’s instability is influenced by:
Comparison with Similar Compounds
Silver Hydroxide vs. Silver Oxide (Ag₂O)
- Stability : AgOH is metastable and exists only in solution, while Ag₂O is a stable black solid .
- Solubility : AgOH is sparingly soluble in water (decomposes upon concentration), whereas Ag₂O is insoluble in most solvents but reacts with acids to form Ag⁺ ions .
- Applications: Ag₂O is used in batteries, catalysis, and as a precursor for silver nanoparticles. AgOH’s role is restricted to transient intermediates in redox reactions .
This compound vs. Silver Nitrate (AgNO₃)
- Stability: AgNO₃ is highly stable and hygroscopic, contrasting with AgOH’s instability .
- Reactivity: AgNO₃ reacts with halides to form precipitates (e.g., AgCl), while AgOH participates in ligand exchange reactions for complex formation .
This compound vs. Copper(I) Hydroxide (CuOH)
- Decomposition : Both AgOH and CuOH decompose to their respective oxides (Ag₂O, Cu₂O), but CuOH is even less stable and rarely observed .
- Coordination Chemistry : AgOH forms complexes with macrocyclic ligands (e.g., N,S,O-containing macrocycles), while CuOH’s complexes are less studied due to its instability .
This compound vs. Sodium Hydroxide (NaOH)
- Basicity : NaOH is a strong base (pH \sim14 in solution), while AgOH is weakly basic due to its low solubility and instability .
Data Table: Comparative Properties of this compound and Related Compounds
Research Findings and Key Insights
- Coordination Chemistry : AgOH forms stable complexes with nitrogen and sulfur ligands, such as macrocyclic thioethers, which are critical in catalysis and sensor design .
- Environmental Impact: Unlike AgNO₃, which poses toxicity risks in aquatic systems, AgOH’s instability minimizes its environmental persistence .
- Synthetic Challenges : The synthesis of AgOH requires precise pH control to avoid rapid conversion to Ag₂O, limiting its utility in applied chemistry .
Preparation Methods
Primary Preparation Methods
Precipitation Reactions with Silver Ions
The most common approach to synthesizing silver hydroxide involves precipitation reactions between silver ions and hydroxide sources. These methods typically yield this compound transiently before it converts to silver oxide.
Using Sodium Hydroxide
The reaction between silver nitrate and sodium hydroxide represents the most straightforward method for preparing this compound:
AgNO₃ + NaOH → AgOH + NaNO₃
However, as noted in multiple studies, this intermediate this compound quickly undergoes decomposition to form silver oxide, resulting in the overall reaction:
2AgNO₃ + 2NaOH → Ag₂O + 2NaNO₃ + H₂O
During this process, a brief color change can be observed, starting with a yellowish color of this compound that rapidly transitions to a brownish-black solid, indicating the formation of silver oxide.
Using Ammonium Hydroxide
Another widely employed method utilizes ammonium hydroxide as the hydroxide source:
2AgNO₃ + 2NH₄OH → 2Ag(OH) + NH₄NO₃
Similar to the sodium hydroxide method, this reaction proceeds through an intermediate step where silver oxide forms with a black-brown color before transforming into a colorless this compound solution. The process is highly sensitive to reaction conditions, particularly pH and temperature.
Hydrolysis of Silver Oxide
This compound can also be prepared through the hydrolysis of silver oxide in water:
Ag₂O + H₂O → 2AgOH
This equilibrium reaction represents one of the few methods to obtain this compound in solution, although the equilibrium strongly favors silver oxide formation rather than hydroxide under standard conditions.
Hydrothermal Techniques
Research has explored hydrothermal approaches for preparing this compound slurries, which can be subsequently processed to obtain silver powder:
AgNO₃ + NaOH → AgOH + NaNO₃ (in solution)
2AgOH + H₂ → 2Ag + 2H₂O (under hydrothermal conditions)
These methods typically employ elevated temperatures and pressures in specialized equipment such as autoclaves.
Reaction Parameters and Conditions
Temperature Effects
Temperature plays a critical role in this compound preparation. At temperatures above 25°C, the decomposition rate of this compound increases significantly. Studies show that silver oxide begins reduction at approximately 160°C and requires heating to 400°C or more to complete the reduction to silver metal.
pH Dependency
The solubility and stability of this compound and related silver oxide compounds are strongly pH-dependent. According to solubility studies, silver oxide exhibits a solubility of 1 mol/L at approximately pH 6.5, increasing to very high solubility (>20 g/L) at pH 7. However, when silver oxide dissolves in water with no pH control, the pH typically rises to about 10.1, resulting in lower solubility (approximately 20 mg/L).
Table 1: pH-Dependent Solubility of Silver Oxide/Hydroxide System
| pH Value | Approximate Solubility of Ag⁺ | State of Silver Species |
|---|---|---|
| 6.5 | 1.0 mol/L | Primarily ionic silver |
| 7.0 | 0.2 mol/L (~21.6 g/L) | Mixed hydroxide complexes |
| 10.1 | ~20 mg/L | Equilibrium with solid Ag₂O |
Analytical Characterization of this compound
Due to its transient nature, direct characterization of this compound presents substantial challenges. Researchers have employed various techniques to analyze this compound and its decomposition products.
Spectroscopic Methods
This compound intermediates have been studied using:
Complex Formation and Solubility
This compound participates in complex formation with additional hydroxide ions, leading to species such as Ag(OH)₂⁻. These complexation reactions contribute to the pH-dependent solubility behavior of silver-containing systems.
Table 2: this compound Complex Formation Constants
| Complex | Log Stability Constant | Reference |
|---|---|---|
| AgOH | pKₛ = 8.17 ± 0.01 | |
| Ag(OH)₂⁻ | pφ₁ = -3.02 ± 0.01 | |
| Higher complexes | pφ₂ = -4.69 ± 0.02 |
The relationship can be expressed through the equation:
[Agtot] = Kₚₛ/[OH⁻] × (1 + φ₁[OH⁻] + φ₂[OH⁻]²)
This explains why this compound/oxide systems show increased solubility at both low pH (due to simple Ag⁺ formation) and high pH (due to hydroxo-complex formation).
Practical Laboratory Synthesis Protocol
Standard Precipitation Method
A reproducible procedure for preparing this compound (recognizing its immediate conversion to silver oxide) is as follows:
- Dissolve 1.7 g of silver nitrate in 50 mL of deionized water (Solution A)
- Prepare an ammonia solution (Solution B)
- Inject 5 mL of Solution B into Solution A at room temperature under constant stirring
- Observe the black-brown coloration (silver oxide intermediate) that forms within seconds
- Continue stirring as the solution transitions to a colorless state (indicating this compound formation in equilibrium with oxide)
Hydrothermal Process
For more specialized applications requiring silver derived from this compound:
- Prepare this compound slurry using the precipitation method
- Transfer the slurry to a specialized autoclave with glass inner liner (e.g., 2-liter capacity with agitation capability)
- Heat the autoclave to temperatures between 148-159°C under hydrogen pressure (approximately 3.1 MPa)
- Monitor the reduction process, which converts this compound to silver metal
- Control parameters such as pH (optimal range 4.65-5.2), hydrogen pressure, and stirring speed (750 rpm recommended) to achieve desired particle characteristics
Table 3: Effect of Reaction Parameters on this compound Processing
| Parameter | Optimal Range | Effect on Product |
|---|---|---|
| pH | 4.65-5.2 | Affects stability and reduction rate |
| Temperature | 148-159°C | Controls reaction kinetics |
| H₂ Pressure | ~3.1 MPa | Determines reduction efficiency |
| Stirring Speed | 750 rpm | Influences particle size distribution |
| Initial [Ag⁺] | 12.5 g/L | Affects yield and particle morphology |
Challenges in this compound Isolation
The fundamental challenge in this compound preparation is its inherent instability. Several factors contribute to this difficulty:
- Rapid decomposition under ambient conditions
- Sensitivity to light exposure
- Strong thermodynamic driving force toward oxide formation
- Complex equilibria in aqueous solutions
These challenges have led researchers to focus more on the properties and applications of silver oxide rather than the hydroxide itself.
Q & A
Q. How can silver hydroxide be synthesized in laboratory settings, and what factors influence its stability?
this compound (AgOH) is typically synthesized by reacting silver nitrate (AgNO₃) with an alkali hydroxide (e.g., NaOH) in aqueous solutions. However, its instability necessitates rapid isolation under controlled conditions (e.g., low temperature, inert atmosphere) to prevent decomposition into Ag₂O or Ag metal . Stability is influenced by pH, light exposure, and impurities; decomposition kinetics can be monitored via thermogravimetric analysis (TGA) or X-ray diffraction (XRD) to optimize synthesis protocols .
Q. What are the primary challenges in handling this compound for qualitative analysis?
this compound’s instability requires immediate use after synthesis. In qualitative analysis, it reacts with ammonia to form the soluble diamminesilver(I) complex ([Ag(NH₃)₂]⁺), critical for detecting Ag⁺ ions. Precise titration techniques and real-time pH monitoring are essential to avoid premature precipitation of Ag₂O or AgCl, which could yield false negatives .
Q. What safety protocols are recommended for handling this compound in laboratory experiments?
Personal protective equipment (gloves, goggles, lab coats) is mandatory. This compound may cause skin/eye irritation, and its decomposition products (e.g., Ag nanoparticles) require fume hood use. Engineering controls (e.g., HEPA filtration) and emergency showers/eye wash stations should be accessible .
Advanced Research Questions
Q. How can spectroscopic methods resolve contradictions in this compound’s reported solubility and reactivity?
Discrepancies in solubility data (e.g., in aqueous vs. alkaline media) arise from AgOH’s amphoteric nature. Raman spectroscopy and UV-Vis absorption studies can track ligand-exchange dynamics (e.g., OH⁻ → NH₃ coordination), while cyclic voltammetry quantifies redox behavior under varying pH . For example, solubility in NH₃ correlates with [Ag(NH₃)₂]⁺ stability constants (log β₂ ≈ 7.2), validated via Job’s method .
Q. What experimental designs mitigate this compound’s instability in catalytic applications?
Immobilizing AgOH on supports (e.g., ZnO nanocomposites) via reflux methods enhances stability and catalytic efficiency in reactions like water splitting. Characterization via TEM and XRD confirms structural integrity, while BET analysis quantifies surface area changes post-immobilization . Kinetic studies under controlled O₂ partial pressures further isolate degradation pathways .
Q. How do thermodynamic and kinetic studies explain discrepancies in this compound’s enthalpy of formation?
Calorimetric studies report AgOH’s ΔH formation as −64 ± 3.3 kJ/mol, deviating from theoretical values (−57 kJ/mol) due to heat loss in non-adiabatic systems (e.g., Styrofoam calorimeters). Repeating experiments with Dewar flasks and correcting for heat capacity (Cp) of reaction vessels reduces error margins . Contradictions may also stem from impurities (e.g., residual NO₃⁻), addressed via ICP-MS purity checks .
Q. What advanced techniques validate this compound’s role in complex ion formation mechanisms?
EXAFS (Extended X-ray Absorption Fine Structure) spectroscopy elucidates AgOH’s coordination geometry during complexation. For instance, AgOH reacts with CN⁻ to form [Ag(CN)₂]⁻, with equilibrium constants (K ≈ 1.1 × 10²¹) determined via potentiometric titrations. Contrasting these results with DFT simulations identifies electronic structure contributions to ligand affinity .
Data Analysis and Reproducibility
Q. How should researchers address variability in this compound’s thermal decomposition data?
TGA-DSC coupled analysis under inert vs. oxidative atmospheres distinguishes decomposition pathways (e.g., AgOH → Ag₂O vs. Ag metal). Reproducibility requires standardized heating rates (e.g., 10°C/min) and sample mass (<5 mg). Outliers due to moisture absorption are mitigated via pre-drying (110°C, 24 hrs) .
Q. What statistical methods reconcile conflicting reports on this compound’s catalytic activity?
Multivariate regression models (e.g., ANOVA) assess variables like particle size, pH, and Ag⁺ leaching rates. For example, AgOH/ZnO nanocomposites show 12% higher H₂ generation efficiency than pure ZnO, validated via triplicate experiments with ±2% error margins . Reporting confidence intervals (95% CI) and effect sizes (Cohen’s d) enhances cross-study comparability .
Methodological Resources
- Synthesis Optimization : Refer to reflux protocols in Discover Applied Sciences for AgOH nanocomposite preparation .
- Safety Guidelines : Follow OSHA-compliant handling procedures from sodium hydroxide SOPs, adaptable for AgOH .
- Data Reporting : Use IUPAC guidelines for uncertainty analysis and replicate the calorimetric methods in Experimental Molar Enthalpy of Neutralization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
